

# An In-Depth Technical Guide to 5-Bromo-3-methylpicolinonitrile

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## Compound of Interest

Compound Name: 5-Bromo-3-methylpicolinonitrile

Cat. No.: B176418

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## Abstract

This technical guide provides a comprehensive overview of **5-bromo-3-methylpicolinonitrile**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical properties, provides a step-by-step experimental protocol for its synthesis, and explores its potential biological significance. The IUPAC name for this compound is 5-bromo-3-methylpyridine-2-carbonitrile. A significant focus is placed on its potential role as a kinase inhibitor, with a representative signaling pathway diagram illustrating a possible mechanism of action. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

## Chemical and Physical Properties

**5-Bromo-3-methylpicolinonitrile** is a substituted pyridine derivative with a chemical structure that lends itself to a variety of organic reactions, making it a versatile building block in medicinal chemistry.<sup>[1]</sup> Its key properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	5-bromo-3-methylpyridine-2-carbonitrile	[2]
Common Name	5-Bromo-3-methylpicolinonitrile	[3]
CAS Number	156072-86-5	[3]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub>	[3]
Molecular Weight	197.04 g/mol	[3]
Appearance	White solid	[4]
Purity	≥ 99% (HPLC)	[1]
Storage Temperature	0-8 °C	[1]

## Synthesis of 5-Bromo-3-methylpyridine-2-carbonitrile

The following section provides a detailed experimental protocol for the synthesis of 5-bromo-3-methylpyridine-2-carbonitrile from 2,5-dibromo-3-methylpyridine.

### Experimental Protocol: Cyanation of 2,5-dibromo-3-methylpyridine

This procedure details the nucleophilic substitution reaction to introduce a cyano group onto the pyridine ring.

Materials:

- 2,5-dibromo-3-methylpyridine (2.5 g, 9.96 mmol)
- Cuprous cyanide (CuCN) (892 mg, 9.96 mmol)
- Dimethylformamide (DMF) (10 mL)
- Ethyl acetate

- Water
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

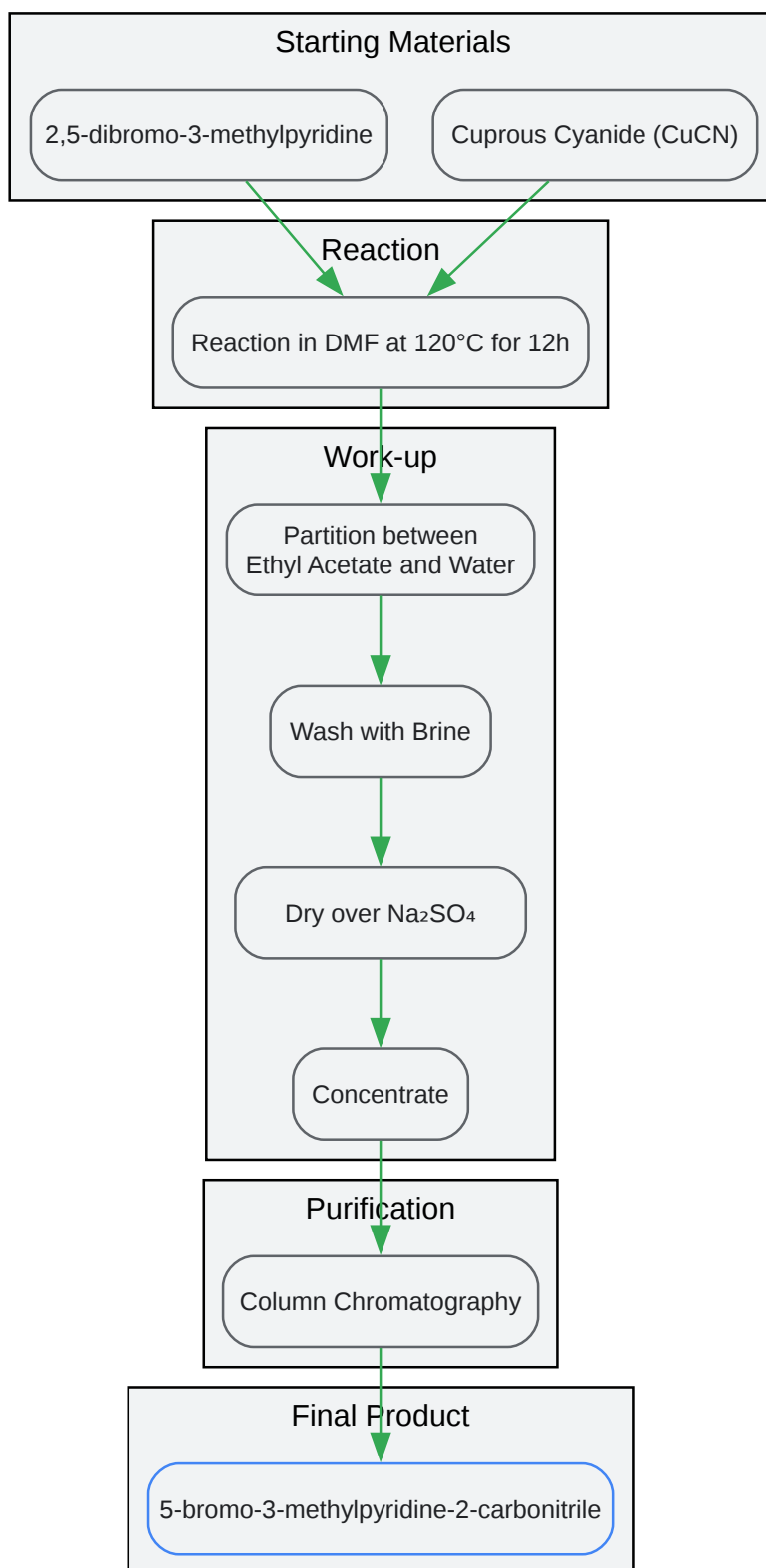
#### Procedure:

- To a solution of 2,5-dibromo-3-methylpyridine (2.5 g, 9.96 mmol) in dimethylformamide (10 mL), add cuprous cyanide (892 mg, 9.96 mmol).[2]
- Stir the reaction mixture at 120 °C for 12 hours.[2]
- Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Partition the reaction mixture between ethyl acetate and water.[2]
- Separate the organic layer and wash it with saturated aqueous sodium chloride solution.[2]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
- Purify the crude product by column chromatography on silica gel to yield the final product as a white solid (970 mg, 57.6% yield).[2]

#### Product Characterization:

- $^1\text{H}$  NMR (300 MHz,  $\text{CDCl}_3$ ):  $\delta$  8.55 (s, 1H), 7.64 (t, 1H), 2.54 (s, 3H).[2]

## Synthesis Workflow



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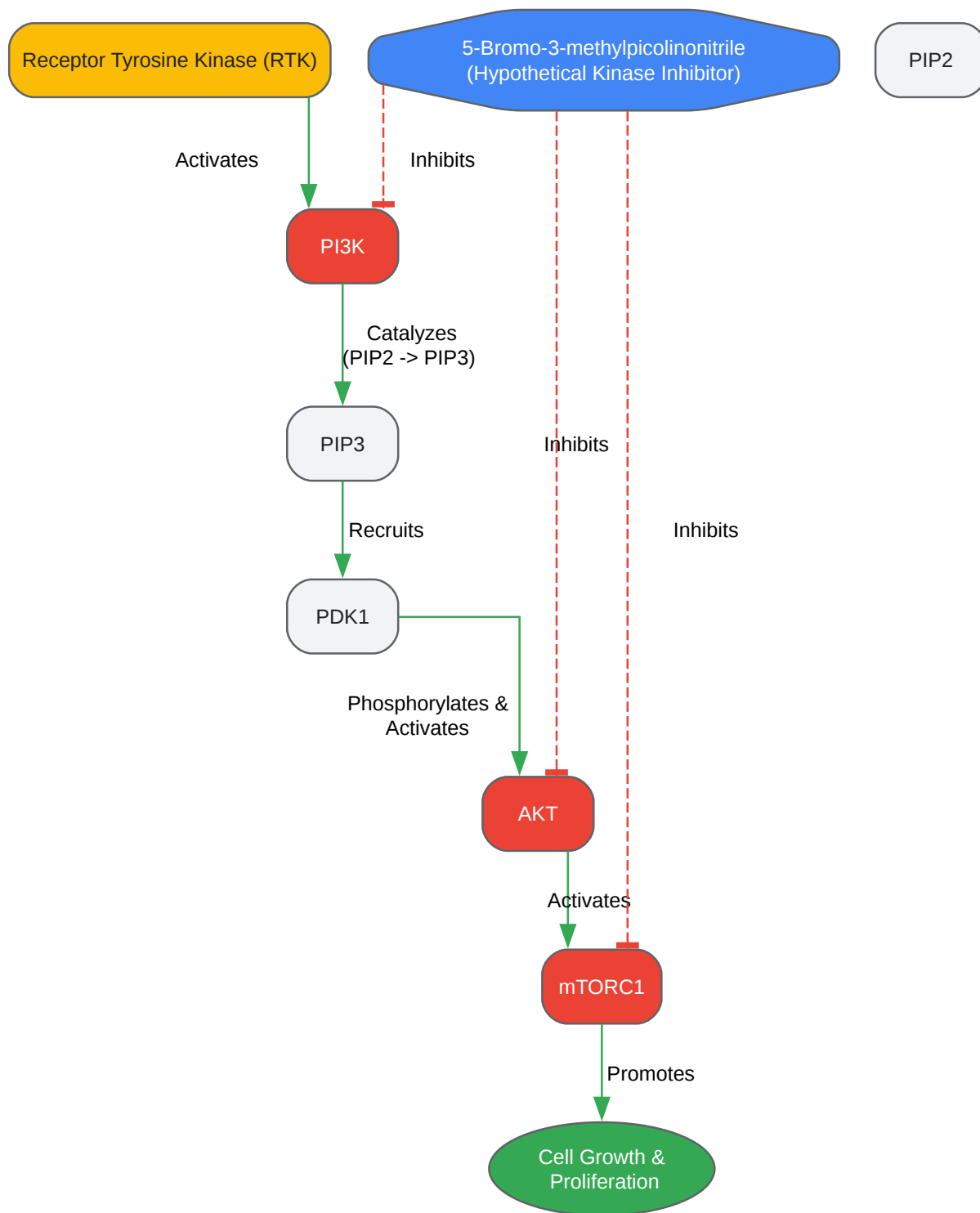
A flowchart illustrating the synthesis of 5-bromo-3-methylpyridine-2-carbonitrile.

## Potential Biological Activity and Signaling Pathway

While direct studies on the biological activity of **5-bromo-3-methylpicolinonitrile** are limited, its structural motifs are present in numerous compounds with known pharmacological effects. Specifically, substituted picolinonitriles and related nitrogen-containing heterocycles are recognized as important scaffolds in the development of kinase inhibitors.<sup>[5][6]</sup> Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of nicotinonitrile and pyrimidine-5-carbonitrile have been shown to exhibit potent inhibitory activity against various kinases, including those in the PI3K/AKT/mTOR and VEGFR-2 signaling pathways.<sup>[7][8]</sup> These pathways are central to regulating cell proliferation, survival, and angiogenesis. Therefore, it is plausible that **5-bromo-3-methylpicolinonitrile** could act as a kinase inhibitor, targeting similar pathways.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival. A hypothetical kinase inhibitor, such as a derivative of **5-bromo-3-methylpicolinonitrile**, could potentially exert its therapeutic effect by blocking the activity of key kinases within this cascade, such as PI3K, AKT, or mTOR.



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A diagram of the PI3K/AKT/mTOR signaling pathway with potential inhibition points.

## Conclusion

**5-Bromo-3-methylpicolinonitrile** is a valuable chemical intermediate with significant potential in the development of new therapeutic agents. Its synthesis is achievable through established chemical transformations. While its precise biological role is yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests that it may target key cellular signaling pathways involved in disease progression. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Bromo-3-methylpicolinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b176418#5-bromo-3-methylpicolinonitrile-iupac-name\]](https://www.benchchem.com/product/b176418#5-bromo-3-methylpicolinonitrile-iupac-name)

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